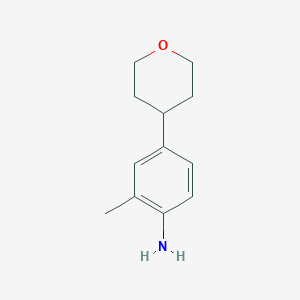

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline

Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position and a tetrahydro-2H-pyran-4-yl substituent at the 4-position of the aniline ring. The tetrahydro-2H-pyran (THP) group is a six-membered oxygen-containing heterocycle, which enhances the compound’s polarity and solubility in organic solvents compared to purely hydrocarbon-substituted analogs. The THP moiety’s conformational flexibility and hydrogen-bonding capacity make this compound a candidate for applications in medicinal chemistry, materials science, or catalysis.

Properties

IUPAC Name |

2-methyl-4-(oxan-4-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHHFBNIHGNLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitroaniline derivative, using reducing agents like lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction reactions, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in THF at low temperatures.

Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.

Major Products

Oxidation: Formation of corresponding quinones or nitroso derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The tetrahydropyran ring may contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical differences between 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline and analogous compounds:

*Inferred from structural analogs.

Hazard Profiles

- 2-(Tetrahydro-2H-pyran-4-yloxy)aniline : Classified as Warning (H315, H319, H335) for skin/eye irritation and respiratory toxicity .

- 2-Methyl-4-(1-pyrrolidinyl)aniline : Labeled IRRITANT due to amine reactivity .

- General Risks : Aniline derivatives often require handling under inert conditions to prevent oxidation or decomposition.

Biological Activity

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO, with a molecular weight of 191.27 g/mol. The compound features a tetrahydro-2H-pyran moiety that contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may function as an enzyme inhibitor, modulating specific biochemical pathways critical for disease progression.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis highlights that the presence of the tetrahydro-pyran ring enhances its cytotoxic effects against certain cancer types.

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It appears to exert protective effects on neuronal cells under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of similar compounds:

Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of this compound and its derivatives:

- Antimicrobial Activity : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

- Cytotoxicity : In vitro assays revealed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer potential.

- Neuroprotective Mechanisms : The compound was shown to reduce oxidative stress markers in neuronal cells, supporting its neuroprotective claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.